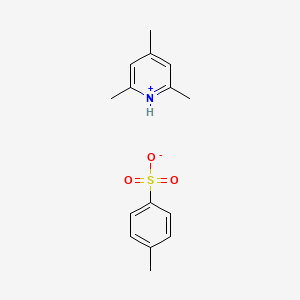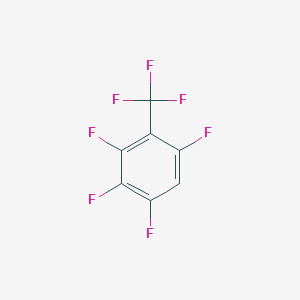
2,3,4,6-Tetrafluorobenzotrifluoride
Overview
Description
2,3,4,6-Tetrafluorobenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H2F7. It is characterized by the presence of four fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method is the direct fluorination of benzotrifluoride using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes often utilize specialized reactors and fluorinating agents to achieve high yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.
Reduction Reactions: Reduction can produce partially or fully hydrogenated benzotrifluoride derivatives.
Oxidation Reactions: Oxidation can result in the formation of carboxylic acids, ketones, or other oxidized aromatic compounds.
Scientific Research Applications
2,3,4,6-Tetrafluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development. Fluorination can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluorobenzotrifluoride is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability. The compound can interact with molecular targets through nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzotrifluoride: This compound has a similar structure but differs in the position of the fluorine atoms. It exhibits similar reactivity and applications.
2,4,6-Trifluorobenzotrifluoride: This compound has three fluorine atoms and a trifluoromethyl group. It is used in similar applications but has different reactivity due to the absence of one fluorine atom.
Pentafluorobenzotrifluoride: This compound has five fluorine atoms and a trifluoromethyl group. It is more reactive due to the higher degree of fluorination.
Uniqueness
2,3,4,6-Tetrafluorobenzotrifluoride is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This arrangement imparts distinct chemical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1-3(9)5(10)6(11)4(2)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCAZKMXLKWUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382143 | |
| Record name | 3h-heptafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-82-7 | |
| Record name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5360-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3h-heptafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
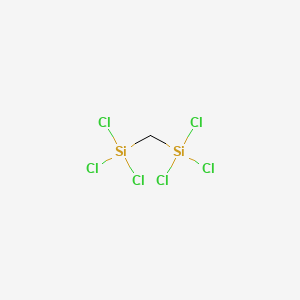
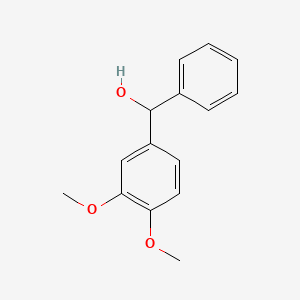
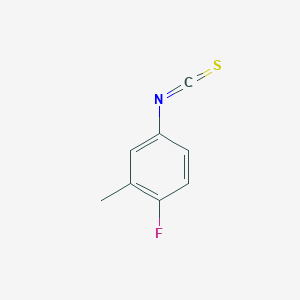
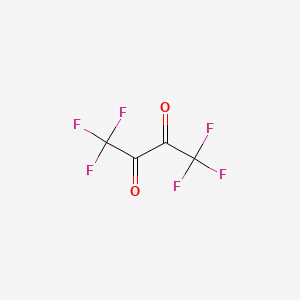
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

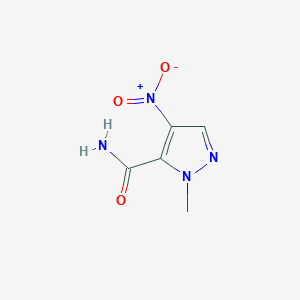
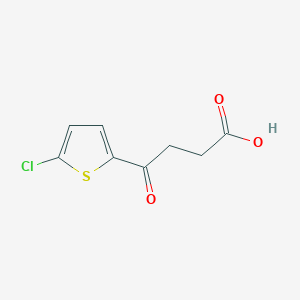
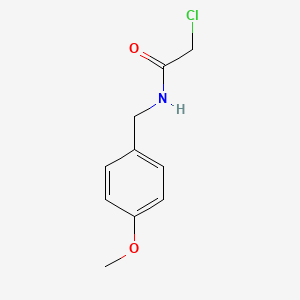
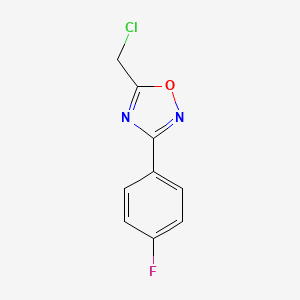
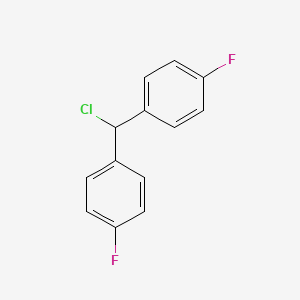
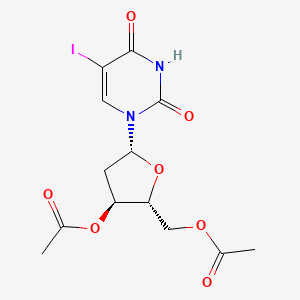
![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)
